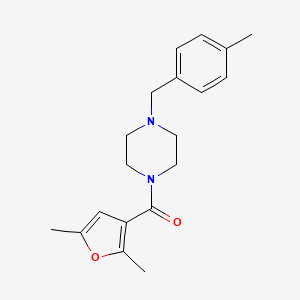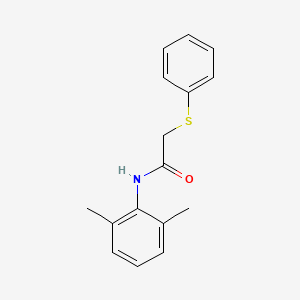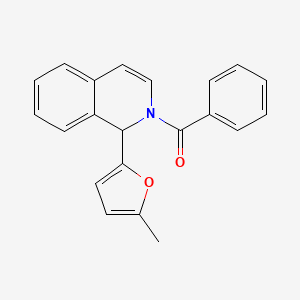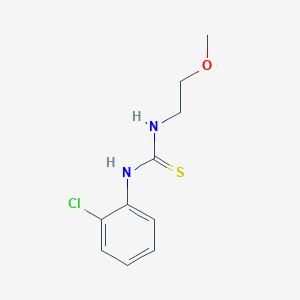![molecular formula C20H12N2O5S B5108720 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)
5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione, also known as nitrofurazone, is a synthetic compound that belongs to the class of nitrofuran antibiotics. It has been widely used in the field of scientific research due to its various biological activities and therapeutic potential.
Mécanisme D'action
The exact mechanism of action of 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee is not fully understood. However, it is believed to exert its antibacterial activity by inhibiting bacterial DNA synthesis, thus preventing bacterial growth and replication. Nitrofurazone has also been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, its anti-inflammatory and antioxidant activities may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, indicating its anti-inflammatory activity. Moreover, 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofurazone has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. It has also been shown to exhibit a broad spectrum of biological activities, making it a versatile compound for various research applications. However, 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has some limitations as well. It is known to be unstable in aqueous solutions, which may affect its efficacy in certain experiments. Moreover, its potential toxicity and side effects should be carefully evaluated before using it in in vivo studies.
Orientations Futures
There are several future directions for the research on 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee. One potential area of research is to explore its potential as a novel therapeutic agent for the treatment of cancer, inflammation, and oxidative stress-related diseases. Another area of research is to investigate its mechanism of action in more detail, particularly its interaction with DNA and other biomolecules. Moreover, the development of new derivatives and analogs of 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee involves the reaction of 5-nitro-2-furaldehyde with 2-aminothiophenol in the presence of a base. The resulting product is then treated with a suitable acid to yield 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Nitrofurazone has been extensively studied for its various biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Moreover, 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has been reported to possess anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)13-6-2-1-3-7-13)12-14-10-11-17(27-14)15-8-4-5-9-16(15)22(25)26/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBMPLPEWVZQJ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)
![1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5108642.png)



![N-{1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5108676.png)
![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5108688.png)


![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)

![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)